Ecteinascidin 770 is classified as a tetracyclic alkaloid and is part of the ecteinascidin family, which includes other related compounds such as Ecteinascidin 743. It is primarily sourced from the marine organism Ecteinascidia turbinata, a type of tunicate found in tropical waters. The compound has been recognized for its potent antitumor properties and is utilized in various pharmaceutical applications, particularly in oncology .
The synthesis of Ecteinascidin 770 involves several intricate steps. Initially, it is obtained through the semi-synthesis of Ecteinascidin 743. The process typically includes:
The synthesis parameters are crucial for optimizing yield and purity, with specific attention to reaction conditions such as temperature and solvent choice during purification processes like flash column chromatography .
Ecteinascidin 770 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 558.68 g/mol. The structure features:
The stereochemistry of Ecteinascidin 770 is also significant; it possesses multiple chiral centers that influence its pharmacological properties .
Ecteinascidin 770 participates in several chemical reactions that are vital for its functionality:
These reactions highlight the compound's versatility and potential for further modification to enhance its anticancer properties .
The mechanism of action of Ecteinascidin 770 primarily involves its ability to bind to DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells. Key points include:
Ecteinascidin 770 exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Ecteinascidin 770 has significant applications in the field of medicine:
The continued exploration of Ecteinascidin 770 derivatives holds promise for advancing cancer treatment strategies .
Ecteinascidin 770 (ET-770) was first isolated from the marine tunicate Ecteinascidia thurstoni collected from Thai coastal waters. Its discovery emerged during the systematic screening of marine invertebrates for bioactive compounds in the late 20th century, a period marked by intensified exploration of marine biodiversity for drug discovery [5]. The compound was purified using a specialized pretreatment protocol with potassium cyanide in buffer solution to stabilize the labile alkaloid structure, enabling its structural characterization [5]. This discovery positioned ET-770 as a significant addition to the ecteinascidin family, initially renowned for the potent antitumor agent ET-743 (trabectedin), which was isolated earlier from the Caribbean tunicate Ecteinascidia turbinata [1] [5]. The geographical variance in source organisms underscored the chemical diversity within this alkaloid class and highlighted marine tunicates as prolific producers of bioactive metabolites.
Year | Event | Significance |
---|---|---|
1990s | Isolation from E. thurstoni | First identification of ET-770 |
2000s | Structural elucidation | Confirmation as a distinct ecteinascidin analog |
2010s | Scalable purification | Enabled semisynthetic derivatization studies |
ET-770 belongs to the tetrahydroisoquinoline (THIQ) alkaloid family, characterized by a complex pentacyclic scaffold comprising three THIQ subunits (A, B, and C). Subunits A and B form a rigid pentacyclic core responsible for DNA interaction, while subunit C is linked via a 10-membered macrolactone ring [1] [5]. This structural architecture is shared with other ecteinascidins, such as ET-743 and ET-729, but ET-770 distinctively features a cyano group at C-2′ and specific hydroxylation patterns [5] [8]. The compound’s molecular formula is C₄₀H₄₂N₄O₁₀S, with a molecular weight of 770.85 g/mol [2]. Its biosynthesis in tunicates involves bacterial symbionts (e.g., Candidatus Endoecteinascidia frumentensis), which assemble the THIQ units through non-ribosomal peptide synthetase pathways [1]. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique bioreactivity.
ET-770 exhibits exceptional cytotoxicity against diverse cancer cell lines at nanomolar concentrations, igniting interest in its mechanism and therapeutic potential. It inhibits glioblastoma (U373MG) and colon carcinoma (HCT116) cells with IC₅₀ values of 4.83 nM and 0.6–1.2 nM, respectively [2] [5]. Unlike conventional DNA-intercalating agents, ET-770 targets multiple oncogenic pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7